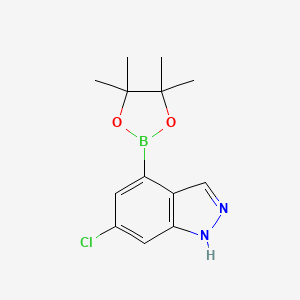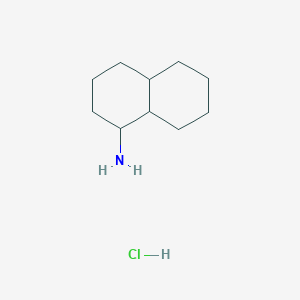
2-Amino-2-(4-fluorophenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of various acetamide compounds, including those with a fluorophenyl group, has been achieved through different methods. For instance, a fluorinated α-aminonitrile compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized following a 'green protocol' . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods demonstrate the versatility in synthesizing acetamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structures of these compounds have been extensively studied using various spectroscopic techniques and theoretical calculations. X-ray crystallography revealed that the fluorinated α-aminonitrile compound crystallizes in the orthorhombic space group Pbca . Similarly, the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide also crystallizes in the orthorhombic system with space group Pbca . Density functional theory (DFT) calculations have been employed to obtain equilibrium geometries and analyze vibrational and NMR spectra .
Chemical Reactions Analysis
The reactivity of these molecules has been explained using various molecular descriptors. For example, the fluorinated α-aminonitrile compound's reactivity was analyzed using local and global molecular descriptors, and reactivity surfaces were also studied . The intermolecular interactions and hydrogen bonding in these compounds have been analyzed through NBO studies and supported by spectroscopic data .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. The vibrational assignments were supported by normal coordinate analysis, force constants, and potential energy distributions . The electronic behavior of intramolecular hydrogen bonds was established through NBO studies . Additionally, the pharmacokinetic properties of these molecules, such as drug likeness and ADMET profiles, have been evaluated .
Case Studies and Biological Activity
Some of these acetamide derivatives have shown promising biological activities. For instance, the antiviral potency of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was investigated by docking against SARS-CoV-2 protein, showing a binding energy of -8.7 kcal/mol, suggesting a strong interaction with the protease . The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling, targeting the VEGFr receptor . Additionally, some bicyclic derivatives showed anti-inflammatory and analgesic activities .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Metabolite Identification
- Metabolism in Animals : A study analyzed the metabolism of related compounds in animals, identifying metabolites such as 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, which sheds light on the metabolic pathways and potential biological activities of similar compounds, including 2-Amino-2-(4-fluorophenyl)acetamide (Baldwin & Hutson, 1980).
Synthesis and Characterization
- Chemoselective Acetylation : Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a closely related compound, offers insights into the synthetic processes that might be relevant for the synthesis of 2-Amino-2-(4-fluorophenyl)acetamide (Magadum & Yadav, 2018).
- Crystal Structure Analysis : A study conducted a detailed structural analysis of a derivative of 4-fluoroaniline, which is structurally similar to 2-Amino-2-(4-fluorophenyl)acetamide. This research provides valuable information on the crystal structures and non-covalent interactions that could be analogous to those in 2-Amino-2-(4-fluorophenyl)acetamide (Ashfaq et al., 2021).
Therapeutic and Biological Potential
- Immunomodulatory Effects : A compound with a structure similar to 2-Amino-2-(4-fluorophenyl)acetamide was studied for its ability to modify immune responses, suggesting potential immunomodulatory applications for similar compounds (Wang et al., 2004).
- Local Anesthetic Activity : Research involving derivatives of 2-aminothiazole and 2-aminothiadiazole, which share structural similarities with 2-Amino-2-(4-fluorophenyl)acetamide, explored their local anesthetic properties, indicating a potential area of pharmacological interest for similar compounds (Badiger et al., 2012).
- Antiviral Potential against COVID-19 : A study on a related molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, examined its potential as an antiviral agent against COVID-19, providing a basis for exploring similar compounds for antiviral applications (Mary et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Direcciones Futuras
While specific future directions for 2-Amino-2-(4-fluorophenyl)acetamide are not available, research into similar compounds, such as 2-aminothiazole derivatives, has shown promise in anticancer drug discovery . These compounds have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that 2-Amino-2-(4-fluorophenyl)acetamide and similar compounds could have potential applications in the development of new therapeutic agents.
Propiedades
IUPAC Name |
2-amino-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFSFITWLXHVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-fluorophenyl)acetamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

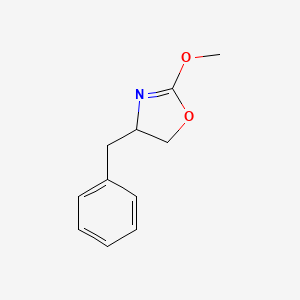
![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)
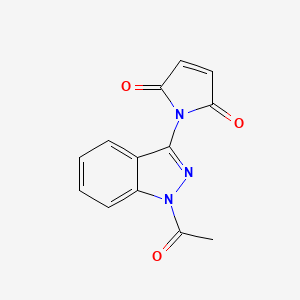
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)
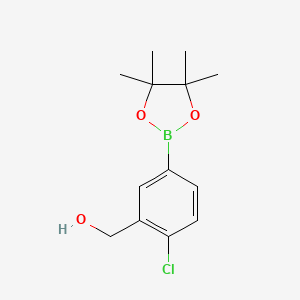
![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)
